acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic compound with the molecular formula C12H18BF4IrN2. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity. The compound is characterized by the presence of iridium coordinated with acetonitrile and 1,5-cyclooctadiene ligands, along with a tetrafluoroborate counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium complexes with acetonitrile and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the acetonitrile or 1,5-cyclooctadiene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbonylation reactions
Industry: The compound is used in industrial chemistry for thin film deposition, LED manufacturing, and other applications requiring high-purity organometallic reagents
Mechanism of Action
The mechanism of action of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center with various ligands, which facilitates different chemical reactions. The iridium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric properties of the coordinated ligands, which can modulate the iridium center’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Similar in structure but lacks the acetonitrile ligands.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar structure but with rhodium instead of iridium.
Uniqueness
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This combination enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C12H18BF4IrN2- |
---|---|
Molecular Weight |
469.31 g/mol |
IUPAC Name |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H12.2C2H3N.BF3.FH.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3)4;;/h1-2,7-8H,3-6H2;2*1H3;;1H;/p-1/b2-1-,8-7-;;;;; |
InChI Key |
ANGHFNANEROVEF-XRGHXPOKSA-M |
Isomeric SMILES |
B(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[F-].[Ir] |
Canonical SMILES |
B(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[F-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.